molecular formula C7H5BrF3NO B572742 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214377-42-0

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Numéro de catalogue: B572742
Numéro CAS: 1214377-42-0
Poids moléculaire: 256.022
Clé InChI: ZIOFHXRZJCIBCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFHXRZJCIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693829
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-42-0
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Bromination Using 1,3-Dibromo-5,5-Dimethylimidazolidine-2,4-Dione

The bromination proceeds via electrophilic aromatic substitution, where 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) acts as a brominating agent in the presence of TFA. The reaction mechanism involves the generation of a bromonium ion intermediate, which attacks the electron-rich position of the pyridine ring.

Reaction Setup:

  • Precursor : 2-Methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)

  • Brominating Agent : DBDMH (43.6 g, 152.0 mmol)

  • Solvent : Trifluoroacetic acid (80 mL)

  • Conditions : Stirring at 20°C under argon for 18 hours.

Workup and Purification:

  • TFA Removal : The reaction mixture is concentrated under reduced pressure (50 mbar, 45°C).

  • Solvent Exchange : The residue is suspended in tert-butyl methyl ether (200 mL), filtered to remove solids, and washed with additional ether.

  • Chromatography : The crude product is purified via silica gel column chromatography using heptane/ethyl acetate (100:0 to 90:10) to isolate the target compound.

Yield : 74% (22.5 g of product from 20.0 g starting material).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed by 1H^1 \text{H}-NMR (400 MHz, DMSO-d6d_6):

  • Methoxy Group : A singlet at δ\delta 4.03 ppm (3H, -OCH3_3).

  • Aromatic Protons : Two doublets at δ\delta 7.95 ppm (1H, H-4) and δ\delta 8.40 ppm (1H, H-6), consistent with the substitution pattern.

Purity and Physical Properties

  • Molecular Formula : C7_7H5_5BrF3_3NO

  • Molecular Weight : 256.02 g/mol.

  • Appearance : Colorless oil at room temperature.

Optimization and Scalability

Solvent and Stoichiometry

The use of TFA as a solvent enhances the electrophilicity of the brominating agent while stabilizing intermediate species. A 1.35:1 molar ratio of DBDMH to precursor ensures complete conversion without side reactions.

Temperature and Reaction Time

Maintaining the reaction at 20°C for 18 hours balances reaction efficiency and selectivity. Prolonged heating or higher temperatures may lead to over-bromination or decomposition.

Scalability for Industrial Production

The method’s scalability is demonstrated by its application in multi-gram syntheses (e.g., 20.0 g starting material), with consistent yields exceeding 70%. Large-scale production would require optimized solvent recovery systems due to the use of TFA and ethers.

Comparative Analysis of Alternative Methods

Nitration-Reduction-Bromination Sequences

A four-step route described for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves nitration, malonate substitution, hydrolysis, and bromination. However, this approach suffers from a lower total yield (31.1%) and higher complexity compared to direct bromination.

Halogen Exchange Reactions

No literature reports were found for halogen exchange (e.g., chloro-to-bromo) in this system, likely due to the poor leaving-group ability of the methoxy substituent.

Applications in Pharmaceutical Chemistry

This compound serves as a key intermediate in synthesizing PI3K inhibitors, which are investigated for oncology and inflammatory diseases. Its trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.

Parameter Details
Starting Material 2-Methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
Brominating Agent 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
Solvent Trifluoroacetic acid (80 mL)
Reaction Time 18 hours
Temperature 20°C
Workup Filtration, solvent extraction, column chromatography
Yield 74%
Purity (NMR) >95%
NMR Data Chemical Shift (δ, ppm) Multiplicity Assignment
-OCH3_34.03SingletMethoxy group
H-47.95DoubletAromatic proton (C4)
H-68.40DoubletAromatic proton (C6)

Analyse Des Réactions Chimiques

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Applications De Recherche Scientifique

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
  • CAS Number : 1214377-42-0
  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 256.02 g/mol
  • Synonyms: Pyridine, 5-bromo-2-methoxy-3-(trifluoromethyl)-; 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine .

Key Features :
This compound is a pyridine derivative with three distinct functional groups:

Bromo (Br) at position 5: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Methoxy (OCH₃) at position 2: Electron-donating group that influences ring electronics and steric bulk.

Trifluoromethyl (CF₃) at position 3: Strong electron-withdrawing group, improving metabolic stability and lipophilicity in drug candidates .

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound 5-Br, 2-OCH₃, 3-CF₃ C₇H₅BrF₃NO 256.02 Drug synthesis (e.g., leniolisib)
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 5-Br, 2-Cl, 3-CF₃ C₆H₂BrClF₃N 238.44 Reactive intermediate for cross-coupling
3-Bromo-5-Fluoro-2-Methoxypyridine 3-Br, 5-F, 2-OCH₃ C₆H₄BrFNO 204.01 Agrochemical intermediates
5-Bromo-2-methoxy-3-methylpyridine 5-Br, 2-OCH₃, 3-CH₃ C₇H₈BrNO 202.05 Less lipophilic; used in basic research
3-Bromo-5-Methoxypyridine 3-Br, 5-OCH₃ C₆H₆BrNO 188.02 Organic synthesis (no CF₃ influence)
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 2-Br, 3-Cl, 5-CF₃ C₆H₂BrClF₃N 238.44 Insecticide intermediates

Research Findings and Trends

  • Synthetic Methods : The target compound is synthesized via palladium-catalyzed coupling, while chloro analogs often require harsher conditions (e.g., AlCl₃-mediated substitutions) .
  • Structure-Activity Relationships (SAR) :
    • Replacement of CF₃ with CH₃ (e.g., 5-Bromo-2-OCH₃-3-CH₃ pyridine ) reduces electron-withdrawing effects, lowering bioactivity in kinase inhibitors.
    • Dual halogens (e.g., Br + Cl in 5-Bromo-2-Cl-3-CF₃ pyridine ) increase reactivity but may introduce toxicity concerns.

Activité Biologique

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the following structural features:

  • Bromine atom at the 5-position
  • Methoxy group at the 2-position
  • Trifluoromethyl group at the 3-position

These substituents contribute to its unique chemical reactivity and biological profile.

Research indicates that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has implications for treating a range of diseases, particularly cancers and autoimmune disorders .

1. Anticancer Activity

Studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with tumor growth. For instance, its application in breast cancer models revealed a significant reduction in tumor size and improved survival rates in treated subjects .

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Case Study 1: Inhibition of PI3K
A study evaluated the effect of this compound on PI3K activity in vitro. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to competitive inhibition at the active site of the enzyme, leading to reduced downstream signaling associated with cell survival and proliferation .

Case Study 2: Anti-tumor Efficacy
In a xenograft model of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate a half-life suitable for therapeutic use, with metabolic stability allowing for prolonged activity in vivo. The presence of trifluoromethyl and methoxy groups enhances lipophilicity, potentially improving bioavailability .

Comparative Analysis

PropertyThis compoundOther Pyridine Derivatives
PI3K InhibitionYesVaries
Anticancer ActivitySignificantModerate to High
Anti-inflammatory ActivityYesLimited
Metabolic StabilityHighVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, and how can intermediates be characterized?

  • Methodology : Begin with a brominated pyridine precursor (e.g., 2-amino-3-methylpyridine) and perform regioselective bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. Subsequent methoxy and trifluoromethyl group introductions can be achieved via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura for trifluoromethyl groups). Characterize intermediates using 1^1H/13^13C NMR (confirming substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : Combine 19^{19}F NMR to confirm trifluoromethyl group integrity, 1^1H NMR for methoxy and pyridine ring proton assignments, and IR spectroscopy to identify functional groups (C-Br stretch at ~550 cm1^{-1}). X-ray crystallography (if crystalline) resolves absolute configuration, while GC-MS or LC-MS ensures purity (>95%) .

Q. How should researchers handle discrepancies in reported bromination yields for pyridine derivatives?

  • Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor byproducts via TLC or HPLC. For example, competing ortho/para bromination in polar solvents (e.g., DMF) may reduce regioselectivity. Optimize using non-polar solvents (e.g., CCl4_4) with Lewis acids (e.g., FeBr3_3) to direct bromination .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity in this compound?

  • Methodology : Perform DFT calculations to map electron density distribution, highlighting the electron-withdrawing trifluoromethyl group’s impact on pyridine ring electrophilicity. Experimentally, compare Suzuki coupling efficiency using Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) catalysts in DMF/H2_2O. The methoxy group’s ortho-directing effect may necessitate higher temperatures (100–120°C) for aryl boronate coupling .

Q. What computational strategies predict CYP1B1 inhibition activity for derivatives of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) to model interactions between the trifluoromethyl group and CYP1B1’s hydrophobic active site. Validate with MD simulations (AMBER) to assess binding stability. Correlate in silico results with in vitro EROD assays, where IC50_{50} values < 0.1 µM indicate potent inhibition. Note that C2-substituted derivatives show higher activity than C3/C4 analogs due to better steric alignment .

Q. How can researchers mitigate toxicity risks during large-scale synthesis?

  • Methodology : Implement real-time gas monitoring (e.g., for HBr vapors) and use scavengers (e.g., NaHCO3_3 traps). For exothermic steps (e.g., trifluoromethylation), employ controlled addition via syringe pumps. Follow OECD guidelines for acute toxicity testing (LD50_{50} in rodents) and ensure waste neutralization with 10% NaOH before disposal .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound?

  • Analysis : Variations arise from polymorphic forms or impurities. Recrystallize the compound from hexane/ethyl acetate (3:1) and compare DSC thermograms. Impurities >2% (detected via HPLC) can depress melting points by 5–10°C. Cross-reference with XRPD to confirm crystalline consistency .

Q. How to resolve conflicting reactivity data in trifluoromethylation reactions?

  • Analysis : Differing catalyst systems (e.g., CuI vs. Pd catalysts) may alter reaction pathways. Replicate conditions using anhydrous DMF under argon, and characterize products via 19^{19}F NMR. Competing hydrolysis of CF3_3 sources (e.g., TMSCF3_3) in humid environments can explain yield discrepancies .

Safety and Best Practices

  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Use amber vials to avoid photodegradation .
  • Waste Disposal : Quench brominated byproducts with 10% NaHSO3_3 before aqueous disposal. For spills, neutralize with activated carbon and collect in hazardous waste containers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.